

A Technical Guide to the Commercial Sourcing and Purity of L-Alaninol

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Compound of Interest

Compound Name: *L-Alaninol*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **L-Alaninol**, a critical chiral building block in pharmaceutical and chemical synthesis. It details commercial sources, typical purity specifications, common impurities, and the analytical methodologies used for quality control.

Introduction to L-Alaninol

L-Alaninol, systematically known as (S)-2-Amino-1-propanol, is a chiral amino alcohol derived from the natural amino acid L-alanine. Its structure, featuring both an amine and a hydroxyl group attached to a stereogenic center, makes it an invaluable intermediate in asymmetric synthesis.^{[1][2]} It is widely utilized as a precursor for chiral ligands, auxiliaries, and the synthesis of enantiomerically pure pharmaceuticals.^[1] For instance, **L-Alaninol** is a key intermediate in the manufacture of drugs like Ofloxacin.^[3] Given its role in controlling stereochemistry, the purity of **L-Alaninol**, particularly its enantiomeric purity, is of paramount importance for researchers and drug development professionals.

Commercial Sources for L-Alaninol

L-Alaninol is readily available from a variety of chemical suppliers that specialize in fine chemicals, biochemical reagents, and pharmaceutical intermediates. The choice of supplier often depends on the required grade, quantity (from laboratory scale to bulk manufacturing), and accompanying quality documentation.

Supplier Name	Specialization
NINGBO INNO PHARMCHEM CO.,LTD.	Manufacturer of pharmaceutical intermediates
Benchchem	Supplier of fine chemicals and research compounds
Chem-Impex International	Supplier of specialty chemicals and intermediates
LKT Laboratories, Inc.	Supplier of biochemical reagents for research
MedChemExpress (MCE)	Supplier of research chemicals and biochemicals
Biosynth	Supplier of complex chemicals for pharma and diagnostics
ChemScene	Supplier of building blocks and bioactive compounds
Carl Roth	Supplier of laboratory chemicals and life science products
TargetMol	Supplier of compounds for drug screening and research

Purity Specifications and Potential Impurities

The purity of commercially available **L-Alaninol** is typically high, but specifications can vary between suppliers and grades. For applications in pharmaceutical synthesis, stringent quality control is essential.

Typical Purity Specifications

Parameter	Typical Specification	Analytical Method(s)
Assay (Chemical Purity)	≥98% to >99%	Gas Chromatography (GC), HPLC, Quantitative NMR (qNMR)[4][5]
Enantiomeric Purity (e.e.)	>99%	Chiral HPLC, Chiral GC
Water Content	Varies (e.g., <0.5%)	Karl Fischer Titration
Optical Rotation	Specific rotation values are provided by suppliers	Polarimetry

Common and Potential Impurities

Impurities in **L-Alaninol** can originate from the starting materials, synthesis route, or degradation.[6] A common synthesis method is the reduction of L-alanine esters (e.g., L-alanine ethyl ester hydrochloride) with a reducing agent like sodium borohydride (NaBH₄).[5]

- **Enantiomeric Impurity:** The most critical impurity is the D-Alaninol enantiomer, which can arise from racemization during synthesis or from impurities in the L-alanine starting material.[2]
- **Starting Material:** Residual, unreacted L-alanine or its esters may be present.
- **Related Amino Alcohols:** Impurities from other amino acids present in the starting material (e.g., Aspartic Acid, Glutamic Acid) could lead to the formation of other amino alcohols.[7]
- **Synthesis Byproducts:** Inorganic salts (e.g., borates from NaBH₄ reduction) may remain if purification is incomplete.[5]
- **Solvent Residues:** Residual solvents from reaction and purification steps (e.g., ethanol, ethyl acetate) may be present.
- **Degradation Products:** As an organic amine, **L-Alaninol** can be susceptible to oxidation and degradation under improper storage conditions.

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is employed to ensure the purity and identity of **L-Alaninol**.

- **High-Performance Liquid Chromatography (HPLC):** HPLC is a versatile and widely used technique for purity assessment.^[7] To determine enantiomeric purity, a chiral stationary phase (CSP) is required.^[8] Alternatively, derivatization of the amino alcohol with a chiral derivatizing reagent can be performed, allowing separation of the resulting diastereomers on a standard achiral reversed-phase column.^[8] For chemical purity, reversed-phase HPLC with detectors like Charged Aerosol Detectors (CAD) can be effective, especially as **L-Alaninol** lacks a strong UV chromophore.^[5]^[7]
- **Gas Chromatography (GC):** GC, often with a chiral column, is another powerful method for assessing both chemical and enantiomeric purity, particularly due to the volatile nature of **L-Alaninol**.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are essential for confirming the chemical structure of **L-Alaninol**. Furthermore, Quantitative NMR (qNMR) serves as an excellent orthogonal method for purity assessment, as it relies on the direct proportionality between signal intensity and the number of nuclei, providing precise results without the need for identical reference standards for impurities.^[5]
- **Mass Spectrometry (MS):** Coupled with LC or GC, MS is used to identify unknown impurities by providing accurate mass and fragmentation data.

Diagrams and Workflows

Sourcing and Quality Control Workflow

The following diagram illustrates a typical workflow for sourcing **L-Alaninol** and ensuring its quality for research and development.

Caption: Workflow for Sourcing and QC of **L-Alaninol**.

Role in Asymmetric Synthesis

L-Alaninol is a foundational chiral building block. Its primary use is in the synthesis of more complex chiral molecules, such as ligands for asymmetric catalysis, where it imparts stereochemical control.

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